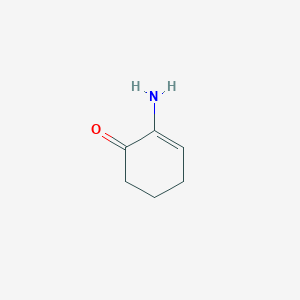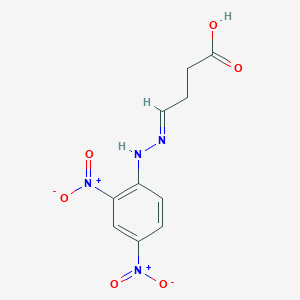
1,6-Naphthyridine-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Naphthyridine-5-carboximidamide is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused-ring system derived from the fusion of two pyridine rings through two adjacent carbon atoms, with an imidamide group attached at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-5-carboximidamide can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines. For instance, grinding 2 mmol of ketones, 2 mmol of malononitrile, and 1 mmol of amines in a mortar at room temperature for 5–7 minutes can yield 1,2-dihydro[1,6]-naphthyridine derivatives in 90–97% yields .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step sequences, expensive catalysts, and inert atmospheres. These methods are designed to maximize yield and purity while minimizing environmental impact. Green chemistry approaches, such as solvent-free and catalyst-free synthesis, are also being explored to make the production process more eco-friendly .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Naphthyridine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, which can produce monoarylated or diarylated 1,6-naphthyridines under specific conditions . For example, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids can yield monoarylated or diarylated products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with arylboronic acids can yield monoarylated or diarylated 1,6-naphthyridines .
Aplicaciones Científicas De Investigación
1,6-Naphthyridine-5-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in diagnostics, agriculture, and industrial endeavors.
Mecanismo De Acción
The mechanism of action of 1,6-naphthyridine-5-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound can insert a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton, developing inhibitors for specific kinases .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine-5-carboximidamide can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have a similar fused-ring system but differ in the position of the nitrogen atoms.
1,8-Naphthyridines: These compounds also have a fused-ring system but with different mutual arrangements of nitrogen atoms.
Uniqueness
This compound is unique due to its specific structure and the presence of the imidamide group at the 5th position.
Propiedades
Fórmula molecular |
C9H8N4 |
|---|---|
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
1,6-naphthyridine-5-carboximidamide |
InChI |
InChI=1S/C9H8N4/c10-9(11)8-6-2-1-4-12-7(6)3-5-13-8/h1-5H,(H3,10,11) |
Clave InChI |
MDSBQQZPBYJDPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C(=N)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)




![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)


